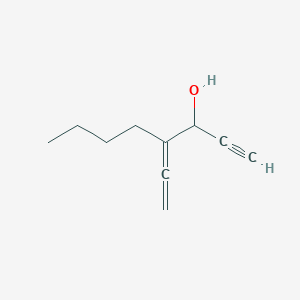

1-Octyn-3-ol, 4-ethenylidene-

Description

Contextual Significance of Propargyl Alcohols and Allenes in Advanced Organic Synthesis

Propargyl alcohols are invaluable and readily available building blocks in organic chemistry. researchgate.netwikipedia.org Their bifunctional nature, containing both an alkyne and a hydroxyl group, allows for a diverse range of chemical transformations, including cyclizations, substitutions, and addition reactions. researchgate.net They can act as precursors to carbocations, and their alkyne and alcohol functionalities can serve as electrophiles and nucleophiles, respectively. wiley.com This versatility has led to their widespread use in the synthesis of complex molecules, including heterocycles and carbocycles. researchgate.net

Allenes, compounds with cumulated double bonds, are another class of highly reactive intermediates in organic synthesis. wikipedia.org Their unique geometry, with perpendicular pi systems, and axial chirality make them attractive targets and intermediates. wikipedia.orgresearchgate.net Allenes participate in a variety of transformations, including pericyclic reactions, cyclizations, and as ligands in organometallic chemistry. wikipedia.orgresearchgate.net The combination of these two functional groups in a single molecule, as seen in 1-Octyn-3-ol (B1346985), 4-ethenylidene-, presents both a synthetic challenge and a gateway to novel chemical space.

Historical Development of Synthetic Methodologies for Polyunsaturated Alcohols

The synthesis of polyunsaturated alcohols has evolved significantly over the years, driven by the need to access these motifs which are present in numerous natural products. researchgate.net Early methods often involved multi-step sequences with harsh reagents. More recent developments have focused on efficiency and stereoselectivity.

The synthesis of propargyl alcohols can be achieved through various methods, including the addition of terminal alkynes to aldehydes and ketones. mdpi.com The development of catalytic and enantioselective methods has been a major focus, allowing for the preparation of chiral propargyl alcohols with high optical purity. rsc.orgrsc.org

The synthesis of allenes has also seen remarkable progress. organic-chemistry.orgthieme-connect.com Modern methods often involve the rearrangement of propargylic precursors. wikipedia.org For instance, the copper-catalyzed borylation of propargylic alcohols can lead to the formation of allenylboronates, which are versatile intermediates. acs.org Direct sulfonylation of propargylic alcohols has also been developed as a route to allenyl sulfones. acs.org The synthesis of vinylallenes, a key feature of the target molecule, can be achieved through methods such as palladium-catalyzed alkoxycarbonylation of conjugated enyne carbonates. researchgate.net An environmentally friendly approach for the synthesis of tetrasubstituted allenyl organothiophosphates from propargylic alcohols has also been reported, proceeding through an allenyl carbocation intermediate. rsc.orgrsc.org

A plausible synthetic route to 1-Octyn-3-ol, 4-ethenylidene- could involve the reaction of known precursors such as 1-hexyne (B1330390) and acrolein, although specific literature on this direct synthesis is scarce.

| Precursor | CAS Number |

| Hexanal | 66-25-1 rsc.org |

| Phenylacetylene | 536-74-3 rsc.org |

Structural Elucidation Challenges and Stereochemical Considerations for 1-Octyn-3-ol, 4-ethenylidene-

The structural elucidation of a molecule like 1-Octyn-3-ol, 4-ethenylidene- presents several challenges. The presence of multiple unsaturated functionalities requires a combination of spectroscopic techniques for unambiguous characterization.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the connectivity of the carbon skeleton and the chemical environment of the protons. aocs.org The signals for the allenic protons and carbons would be particularly diagnostic.

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the molecular formula. Fragmentation patterns can provide valuable structural information, with characteristic losses of water from the alcohol group and fragmentation of the hydrocarbon chain. libretexts.orglcms.cz

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the O-H stretch of the alcohol, the C≡C stretch of the terminal alkyne, and the C=C=C stretch of the allene (B1206475).

Stereochemical Considerations:

A significant challenge in the study of 1-Octyn-3-ol, 4-ethenylidene- is its stereochemistry. The molecule possesses two potential sources of stereoisomerism: a stereocenter at the C-3 alcohol and axial chirality due to the substituted allene.

The allene moiety, with two different substituents on each terminal carbon, can exist as a pair of enantiomers. wikipedia.orgyoutube.com The determination of the absolute configuration of such axially chiral allenes is a non-trivial task and often requires specialized techniques such as the use of chiral shift reagents in NMR or circular dichroism spectroscopy. acs.orgacs.org The stereochemistry of addition reactions to allenes is a complex field, with radical additions often proceeding with a high degree of stereoselectivity. acs.org

The stereocenter at the alcohol adds another layer of complexity, potentially leading to a mixture of diastereomers. The enantioselective synthesis of such compounds is a key research area, often employing chiral catalysts or auxiliaries. rsc.orgrsc.org

Current Research Frontiers and Unexplored Avenues for 1-Octyn-3-ol, 4-ethenylidene-

While specific research on 1-Octyn-3-ol, 4-ethenylidene- is limited, the rich chemistry of its constituent functional groups points towards numerous unexplored avenues.

Potential Research Directions:

Development of Stereoselective Syntheses: A primary research goal would be the development of efficient and highly stereoselective synthetic routes to access all possible stereoisomers of 1-Octyn-3-ol, 4-ethenylidene-. This would involve the application and refinement of modern catalytic methods for asymmetric synthesis. rsc.org

Exploration of Reactivity: The unique arrangement of functional groups in this molecule could lead to novel tandem reactions and cyclizations. For example, intramolecular reactions involving the alkyne, allene, and alcohol could provide rapid access to complex cyclic structures. The presence of the vinylallene moiety opens up possibilities for various cycloaddition reactions. researchgate.net

Applications in Materials Science and Medicinal Chemistry: Polyunsaturated molecules often exhibit interesting biological activities and material properties. Investigating the potential of 1-Octyn-3-ol, 4-ethenylidene- and its derivatives as building blocks for new polymers, or as pharmacophores in drug discovery, represents a significant area for future research. The synthesis of related chiral allenic alcohols has been shown to be useful in preparing compounds with potential therapeutic applications. google.com

Structure

3D Structure

Properties

CAS No. |

651020-55-2 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

InChI |

InChI=1S/C10H14O/c1-4-7-8-9(5-2)10(11)6-3/h3,10-11H,2,4,7-8H2,1H3 |

InChI Key |

HOYPRLMOQAZNMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=C=C)C(C#C)O |

Origin of Product |

United States |

Strategic Synthesis of 1 Octyn 3 Ol, 4 Ethenylidene

Retrosynthetic Analysis and Key Disconnections for 1-Octyn-3-ol (B1346985), 4-ethenylidene-

Retrosynthetic analysis is a problem-solving technique in organic synthesis. For 1-Octyn-3-ol, 4-ethenylidene-, the primary disconnections are at the bonds forming the propargyl alcohol and the allene (B1206475) functionalities. This approach simplifies the target molecule into more readily available or synthesizable starting materials.

The key disconnections are:

C-C bond of the alcohol: Breaking the bond between the carbon bearing the hydroxyl group and the alkyne. This leads to an aldehyde and an acetylide anion.

C=C bond of the allene: The allene can be conceptually disconnected to reveal a propargylic precursor, which can then undergo rearrangement.

This analysis reveals two main fragments: a substituted aldehyde and a terminal alkyne, which will be used to construct the propargyl alcohol, and a precursor that can be converted into the ethenylidene (allene) group.

Classical and Modern Approaches to Constructing the Propargyl Alcohol Moiety

Propargyl alcohols are crucial intermediates in organic synthesis, characterized by a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond. rawsource.comwikipedia.org Their synthesis has been extensively studied, leading to a variety of classical and modern methods.

Alkynylation Reactions with Carbonyl Compounds

A fundamental and widely used method for constructing propargyl alcohols is the alkynylation of carbonyl compounds. wikipedia.org This reaction involves the nucleophilic addition of a metal acetylide to an aldehyde or ketone. wikipedia.orgscispace.com

The general reaction is as follows:

RR'C=O + MC≡CR" → RR'C(OM)C≡CR" → RR'C(OH)C≡CR"

Where M represents a metal such as lithium, sodium, or magnesium.

Several variations of this reaction exist:

Grignard Reagents: Alkynyl Grignard reagents are common nucleophiles for this transformation.

Lithium Acetylides: These are highly reactive and provide good yields of the desired propargyl alcohols. organic-chemistry.org

Favorskii Reaction: This reaction uses a catalytic amount of a strong base to generate the acetylide in situ. mdpi.com

Table 1: Comparison of Alkynylation Methods

| Method | Reagent | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Grignard Reaction | Alkynylmagnesium halide | Ethereal solvents | Readily available reagents | Sensitive to moisture and air |

| Lithium Acetylide Addition | Alkynyllithium | Anhydrous, inert atmosphere | High reactivity, good yields organic-chemistry.org | Requires strong bases and low temperatures |

| Favorskii Reaction | Alkyne, carbonyl, base (e.g., KOH) | Varies | In situ generation of nucleophile | Can have side reactions |

Recent advancements have focused on developing milder and more efficient catalytic systems. For instance, the use of zinc oxide (ZnO) as a reusable catalyst under solvent-free conditions has been reported for the direct addition of terminal alkynes to aldehydes. scispace.com

Stereoselective Alkynylation Strategies

The synthesis of chiral propargyl alcohols is of significant interest due to their utility as building blocks for complex, biologically active molecules. Stereoselective alkynylation strategies aim to control the three-dimensional arrangement of atoms in the product.

Key approaches to achieve stereoselectivity include:

Use of Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into one of the reactants to direct the stereochemical outcome of the reaction.

Chiral Catalysts: A chiral catalyst, often a metal complex with a chiral ligand, is used to create a chiral environment around the reacting molecules.

Numerous catalytic systems have been developed for the asymmetric alkynylation of aldehydes. organic-chemistry.org For example, zinc triflate (Zn(OTf)₂) in combination with a chiral ligand like (+)-N-methylephedrine has been shown to be effective. organic-chemistry.org Another notable system involves the use of an indium(III)/BINOL complex, which catalyzes the addition of terminal alkynes to aldehydes with high enantioselectivity. organic-chemistry.org Photocatalytic methods using iridium catalysts have also emerged as a green and efficient way to achieve stereoselective alkynylation. bohrium.com

Formation of the 4-Ethenylidene (Allene) Framework

Allenes are compounds containing two cumulative double bonds (C=C=C). The 4-ethenylidene group in the target molecule represents an allene functionality. The synthesis of allenes can be achieved through various methods, including rearrangements of propargylic systems and transition metal-catalyzed reactions.

Base-Mediated Rearrangements of Propargyl Systems

One of the most common methods for synthesizing allenes is the base-mediated isomerization of propargyl derivatives. researchgate.net This rearrangement, often referred to as a prototropic rearrangement, involves the migration of a proton from the propargylic position to the acetylenic carbon. thieme-connect.de

The general transformation is:

R-CH₂-C≡CH --(Base)--> R-CH=C=CH₂

The choice of base is crucial and can range from strong bases like potassium tert-butoxide (KOtBu) to milder bases depending on the substrate. nih.govacs.org For example, the isomerization of propargyl ethers to alkoxyallenes can be effectively catalyzed by superbases like t-BuOK in DMSO. researchgate.net

Transition Metal-Catalyzed Allene Synthesis

Transition metal catalysis offers a powerful and versatile platform for the synthesis of allenes. pitt.eduresearchgate.net Various transition metals, including palladium, rhodium, gold, and iron, have been employed to catalyze the formation of allenes from different precursors. researchgate.netrhhz.netsnnu.edu.cn

These reactions often proceed through the formation of metal-allene or metal-vinylidene intermediates. For instance, palladium-catalyzed reactions of propargylic carbonates with carbonyl compounds can provide access to allenes. mdpi.com Transition metal-catalyzed C-H activation has also emerged as a powerful tool for allene synthesis. researchgate.netrhhz.net

Table 2: Common Transition Metal Catalysts for Allene Synthesis

| Metal Catalyst | Precursor Type | Key Features |

|---|---|---|

| Palladium (Pd) | Propargylic carbonates, halides | High efficiency and functional group tolerance. researchgate.net |

| Rhodium (Rh) | Allenynes, ene-allenes | Can lead to complex cyclic structures. pitt.edu |

| Gold (Au) | Propargylic esters | Mild reaction conditions. acs.org |

| Iron (Fe) | Various | Cost-effective and environmentally friendly. rhhz.net |

Chemo-, Regio-, and Stereoselective Synthesis of 1-Octyn-3-ol, 4-ethenylidene-

The synthesis of a molecule with both a chiral propargylic alcohol and an adjacent allene moiety, such as 1-Octyn-3-ol, 4-ethenylidene-, requires precise control over multiple reactive sites. The key challenge lies in the selective formation of the C3 stereocenter and the C4-C5 allenic system.

Enantioselective Synthesis Utilizing Chiral Catalysts or Auxiliaries

Achieving high enantiopurity at the C3 alcohol is paramount. Methodologies developed for simpler propargyl alcohols, like 1-octyn-3-ol, provide a foundational framework. A primary route involves the asymmetric reduction of the corresponding yne-one precursor, 4-ethenylidene-1-octyn-3-one.

Catalytic Asymmetric Reduction: One of the most effective methods for synthesizing optically active propargyl alcohols is the asymmetric reduction of a prochiral ketone. orgsyn.org Chiral catalysts, often derived from metals complexed with chiral ligands or organocatalysts, are instrumental. For instance, the use of B-3-pinanyl-9-borabicyclo[3.3.1]nonane ("Alpine Borane"), derived from optically pure α-pinene, provides a highly stereospecific reduction of alkynyl ketones. orgsyn.org This one-pot method is known for its good chemical yield and high enantiomeric excess (>95% ee). orgsyn.org

Another powerful approach is the use of biocatalysis. Enzymes such as alcohol dehydrogenases (ADHs), often expressed in microorganisms like E. coli or baker's yeast, can reduce ketones with exceptional enantioselectivity (up to 98% ee) under mild, aqueous conditions. chemicalbook.combohrium.com

Table 1: Comparison of Enantioselective Methods for Propargyl Alcohol Synthesis

| Method | Catalyst/Reagent Example | Typical Substrate | Typical ee% | Conditions |

|---|---|---|---|---|

| Asymmetric Reduction | (R)-Alpine-Borane | 1-Octyn-3-one | >95% | THF, -78°C to RT |

| Biocatalytic Reduction | Alcohol Dehydrogenase-A (ADH-A) | 1-Octyn-3-one | 98% | Aq. buffer, pH 7.5, 30°C chemicalbook.com |

| Chiral Ligand Metal Hydride | LiAlH₄ with chiral alcohols | Alkynyl ketones | High | Varies |

This table presents illustrative data for the synthesis of related chiral propargyl alcohols, which serves as a model for the synthesis of 1-Octyn-3-ol, 4-ethenylidene-.

Diastereoselective Control in Multi-Chiral Center Formation

The presence of the 4-ethenylidene group introduces a second element of stereochemistry: axial chirality in the allene. The synthesis must therefore control both the point chirality at C3 and the axial chirality of the allene. This necessitates a diastereoselective approach where the formation of one stereocenter influences the stereochemistry of the next.

A plausible strategy involves the enantioconvergent addition of a terminal alkyne to a racemic α-keto ester that already contains a stereogenic center. nih.gov For the target molecule, this could involve the addition of an appropriate organometallic allenyl species to a glyoxylate (B1226380) derivative. Zinc-catalyzed additions, for example, have shown high levels of stereoselectivity in creating tertiary propargylic alcohols with two adjacent stereocenters. nih.gov The choice of a chiral ligand, such as a chiral amino alcohol, in conjunction with a metal salt like Zn(OTf)₂, can effectively control the facial selectivity of the addition to the ketone, leading to a preferred diastereomer.

The relative stereochemistry between the C3 alcohol and the C4 allene would be dictated by the transition state geometry, which is influenced by the steric and electronic properties of the catalyst, substrates, and reaction conditions.

Green Chemistry Principles in the Synthesis of 1-Octyn-3-ol, 4-ethenylidene-

Modern synthetic chemistry emphasizes sustainability. Applying green chemistry principles to the synthesis of 1-Octyn-3-ol, 4-ethenylidene- can reduce environmental impact and improve efficiency.

Key green chemistry strategies applicable to this synthesis include:

Atom Economy: Employing addition reactions and isomerizations that incorporate all atoms from the reactants into the final product. For example, ruthenium-catalyzed redox isomerization of propargyl alcohols can form enones, avoiding separate oxidation and reduction steps. pnas.org

Use of Safer Solvents: Replacing hazardous organic solvents like chlorinated hydrocarbons with greener alternatives. The use of water as a solvent for tandem hydration and transfer hydrogenation of alkynes represents a significant advancement. thieme.dethieme-connect.com

Catalysis over Stoichiometric Reagents: Using catalytic amounts of reagents instead of stoichiometric ones reduces waste. Transition-metal catalysts for C-H activation or biocatalysts are prime examples. bohrium.compnas.org

Renewable Feedstocks: Utilizing renewable resources where possible. One innovative approach is the use of calcium carbide, derived from coke and lime, as an inexpensive and readily available source of acetylene (B1199291) for the synthesis of propargyl alcohols. rsc.org

Table 2: Green Chemistry Approaches in Alkyne Alcohol Synthesis

| Principle | Conventional Method | Green Alternative | Benefit |

|---|---|---|---|

| Solvent Choice | Toluene, Dichloromethane | Water, Supercritical CO₂ | Reduced toxicity and environmental impact thieme-connect.com |

| Acetylene Source | Acetylene gas cylinder | Calcium Carbide (CaC₂) | Safer handling, lower cost rsc.org |

| Reaction Type | Multi-step reduction/oxidation | One-pot tandem reaction | Fewer purification steps, less waste thieme-connect.com |

| Catalyst | Stoichiometric metal hydrides | Biocatalysts (e.g., ADH) | Mild conditions, high selectivity, biodegradable chemicalbook.com |

Impurity Profiling and Advanced Purification Techniques for Synthetic Batches

The final purity of 1-Octyn-3-ol, 4-ethenylidene- is critical, particularly for any potential biological applications. Impurities can arise from starting materials, side reactions (e.g., retro-alkynylation), or degradation. rawsource.comacs.org

Impurity Profiling: A thorough impurity profile is necessary to identify and quantify contaminants. Common impurities in propargyl alcohol syntheses may include:

Unreacted starting ketone (e.g., 4-ethenylidene-1-octyn-3-one).

Diastereomers or the undesired enantiomer.

Byproducts from side reactions, such as allene dimerization or isomerization products.

Residual catalysts (e.g., palladium, ruthenium) and solvents.

Analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are essential for this profiling. nih.gov

Advanced Purification Techniques: Standard distillation or column chromatography may be insufficient to separate closely related stereoisomers or trace impurities.

Chiral Chromatography: HPLC and GC with chiral stationary phases (CSPs) are the most powerful methods for separating enantiomers and diastereomers. Polysaccharide-based CSPs are widely used for this purpose. mdpi.com

Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular technique for chiral separations, especially for thermally labile or alcohol-sensitive compounds. nih.gov Using modifiers like 2,2,2-trifluoroethanol (B45653) (TFE) instead of methanol (B129727) can prevent reactions with sensitive functional groups. nih.gov

Chemical Derivatization: For challenging separations, the chiral alcohol can be derivatized with a chiral resolving agent (e.g., forming a diastereomeric ester). These diastereomers often have different physical properties, allowing for separation by standard chromatography or crystallization. The desired enantiomer is then recovered by cleaving the derivative. orgsyn.org A classic method involves forming a half-acid phthalate (B1215562) which can be resolved by fractional crystallization with a chiral amine. orgsyn.orggoogle.com

Spectroscopic Data for 1-Octyn-3-ol, 4-ethenylidene- Remains Elusive in Public Domain

Comprehensive searches for detailed spectroscopic and structural elucidation data on the chemical compound 1-Octyn-3-ol, 4-ethenylidene- have yielded no specific experimental or theoretical findings in the public domain. While the existence of a related chiral compound, 1-Octyn-3-ol, 4-ethenylidene-, (3R)- , is noted with a registered CAS number of 651020-83-6, in-depth analytical data required for a thorough scientific article as requested is not available through current searches.

Information on analogous but structurally distinct compounds, such as 1-Octyn-3-ol and 4-Ethyl-1-octyn-3-ol , is accessible. These related molecules have been characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). However, the unique structural feature of the ethenylidene group at the 4-position in the target compound introduces significant electronic and steric differences. These differences would lead to distinct spectroscopic signatures that cannot be accurately extrapolated from the available data for the related compounds.

Consequently, a detailed analysis as outlined in the requested article, covering high-field 1H and 13C NMR, two-dimensional NMR techniques, vibrational spectroscopy, high-resolution mass spectrometry, and chiroptical spectroscopy for 1-Octyn-3-ol, 4-ethenylidene- , cannot be provided at this time due to the absence of published research or spectral databases containing this specific information.

Further research or the publication of experimental data by chemical researchers would be necessary to enable the generation of the detailed scientific article as specified.

Advanced Spectroscopic and Structural Elucidation of 1 Octyn 3 Ol, 4 Ethenylidene

X-ray Crystallography of Crystalline Derivatives or Co-crystals for Solid-State Molecular Architecture

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published X-ray crystallography data for 1-Octyn-3-ol (B1346985), 4-ethenylidene- or its crystalline derivatives and co-crystals. This indicates that the solid-state molecular architecture of this specific compound has not yet been determined and reported in publicly accessible resources.

The process of X-ray crystallography is contingent upon the ability to grow a single, high-quality crystal of the target compound or a suitable derivative. For many liquid or non-crystalline compounds like 1-Octyn-3-ol, 4-ethenylidene-, this can be a significant challenge. The inherent flexibility of the molecule and the presence of functional groups that may not readily form ordered crystal lattices can impede crystallization.

In such cases, chemists often resort to preparing crystalline derivatives. This involves reacting the target molecule with a reagent that introduces a rigid or planar moiety, thereby promoting the formation of a well-ordered crystal structure. Common strategies include the formation of esters, ethers, or co-crystals with other molecules that have a strong propensity for crystallization. However, no such studies have been reported for 1-Octyn-3-ol, 4-ethenylidene-.

While direct crystallographic data for the target compound is unavailable, examining the data for related, simpler alkynol compounds can provide some foundational insights into the expected bond lengths and angles. For instance, the study of simpler terminal alkynes and secondary alcohols can offer a basis for theoretical modeling of 1-Octyn-3-ol, 4-ethenylidene-.

Reactivity and Mechanistic Investigations of 1 Octyn 3 Ol, 4 Ethenylidene

Transformations Involving the Terminal Alkyne

The terminal alkyne in 1-Octyn-3-ol (B1346985), 4-ethenylidene- is a key site for a variety of chemical transformations, including cross-coupling, addition, and cycloaddition reactions.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For a terminal alkyne like that in 1-Octyn-3-ol, 4-ethenylidene-, the Sonogashira and Heck reactions are of particular relevance.

The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. However, variations of this reaction can be applied to alkynes. In the context of 1-Octyn-3-ol, 4-ethenylidene-, a Heck-type reaction could potentially involve the coupling of the terminal alkyne with an aryl or vinyl halide, although this is less common than the Sonogashira coupling for this transformation. More relevantly, the allene (B1206475) moiety could participate in Heck-type reactions. For instance, the palladium-catalyzed coupling of aryl halides with allenols can lead to the formation of α-arylated α,β-unsaturated aldehydes. mdpi.com A domino process involving an allene cyclization followed by an intramolecular Heck reaction has also been reported. nih.gov

Table 1: Representative Transition Metal-Catalyzed Cross-Coupling Reactions of Propargyl/Allenyl Systems

| Coupling Reaction | Reactants | Catalyst/Conditions | Product Type | Reference |

| Sonogashira Coupling | Terminal Alkyne, Aryl Iodide | PdCl₂(PPh₃)₂, CuI, Amine Base | Aryl-Substituted Alkyne | wikipedia.org |

| Coupling-Isomerization | Propargyl Alcohol, Aryl Halide | Pd/Cu Catalysis | Chalcone/Enimine | thieme-connect.com |

| Heck Coupling | Allenol, Aryl Halide | Pd(0) Catalyst | α-Arylated α,β-Unsaturated Aldehyde | mdpi.com |

| Allene Cyclization/Heck | Allenyne | Pd Catalyst | Fused/Bridged Tricyclic β-Lactam | nih.gov |

Hydration, Hydrohalogenation, and Hydroboration Reactions

The terminal alkyne of 1-Octyn-3-ol, 4-ethenylidene- is susceptible to various addition reactions.

Hydration of the terminal alkyne, typically catalyzed by mercury salts or other transition metals like gold, would be expected to follow Markovnikov's rule, leading to the formation of a methyl ketone at the terminus of the alkyne chain. However, the presence of the adjacent vinylidene and alcohol functionalities could influence the regioselectivity of this reaction. Gold-catalyzed reactions of propargylic alcohols can also lead to the formation of α,α-diiodo-β-hydroxyketones in the presence of N-iodosuccinimide. nih.gov

Hydrohalogenation with hydrogen halides (HX) would also be expected to add across the triple bond. The regioselectivity can vary depending on the reaction conditions, but typically follows Markovnikov addition, yielding a vinyl halide. The presence of the conjugated allene system might also allow for conjugate addition pathways. Deoxygenative hydrohalogenation of propargyl alcohols can lead to the regio- and stereoselective synthesis of unsaturated distal dihalides. acs.org

Hydroboration of the terminal alkyne, followed by oxidation, would lead to the anti-Markovnikov addition of water across the triple bond, yielding an aldehyde. This reaction is a standard method for the synthesis of aldehydes from terminal alkynes. The stereochemistry of the hydroboration of alkynes generally proceeds in a syn-selective manner. sci-hub.se

Table 2: Representative Addition Reactions to the Alkyne Moiety

| Reaction | Reagent | Expected Product for 1-Octyn-3-ol, 4-ethenylidene- | General Product Type | Reference |

| Hydration (Markovnikov) | H₂O, H⁺/Hg²⁺ or Au catalyst | 1-(4-ethenylidene-3-hydroxyoctan-1-yl)ethan-1-one | Methyl Ketone | nih.gov |

| Hydrohalogenation (Markovnikov) | HX | 2-halo-1-octen-3-ol, 4-ethenylidene- | Vinyl Halide | acs.orgnih.gov |

| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | 2-(4-ethenylidene-3-hydroxyoctyl)acetaldehyde | Aldehyde | sci-hub.se |

Cycloaddition Reactions (e.g., Click Chemistry Analogues)

The terminal alkyne of 1-Octyn-3-ol, 4-ethenylidene- is a suitable substrate for various cycloaddition reactions. wikipedia.orglibretexts.org

Click chemistry , specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), would readily convert the terminal alkyne into a 1,2,3-triazole ring upon reaction with an organic azide. This reaction is known for its high efficiency and functional group tolerance. The resulting triazole-containing molecule could have interesting biological or material properties.

Diels-Alder reactions are [4+2] cycloadditions between a conjugated diene and a dienophile. libretexts.org The vinylidene group of 1-Octyn-3-ol, 4-ethenylidene- could potentially act as part of a diene system, or the alkyne could act as a dienophile, though the latter is generally less reactive than alkenes unless activated by electron-withdrawing groups. Transition metal-catalyzed intramolecular [4+2] cycloadditions have been developed that can overcome some of the limitations of the thermal Diels-Alder reaction. williams.edu

Other types of cycloadditions, such as [4+3] cycloadditions involving allylic cations and dienes, could also be envisioned, potentially leading to the formation of seven-membered rings. researchgate.net

Reactions of the Secondary Alcohol Group

The secondary alcohol at the C3 position is another key reactive site in 1-Octyn-3-ol, 4-ethenylidene-, allowing for oxidation, etherification, and esterification reactions.

Oxidation of the secondary alcohol in 1-Octyn-3-ol, 4-ethenylidene- would yield the corresponding ketone, 1-octyn-3-one, 4-ethenylidene-. A variety of oxidizing agents can be employed for this transformation, such as Jones reagent (chromic acid), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions. The choice of oxidant would be critical to avoid unwanted side reactions with the sensitive alkyne and allene functionalities. For example, ruthenium-catalyzed oxidative cyclization of homopropargyl alcohols has been reported to yield γ-butyrolactones. nih.gov

The secondary alcohol can readily undergo etherification reactions. For instance, treatment with a strong base followed by an alkyl halide (Williamson ether synthesis) would produce the corresponding ether. Alternatively, acid-catalyzed addition to an alkene or reaction with an alcohol under dehydrating conditions could also yield ethers. Enantioselective propargylic etherification of propargylic esters with alcohols has been achieved using copper catalysis. rsc.org

Esterification of the secondary alcohol can be achieved by reacting it with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride), typically in the presence of an acid or base catalyst. These reactions would yield the corresponding ester of 1-Octyn-3-ol, 4-ethenylidene-. The resulting esters can be valuable intermediates in further synthetic transformations. mdpi.com

Table 3: Reactions Involving the Secondary Alcohol Group

| Reaction | Reagent | Product Type |

| Oxidation | PCC, Jones Reagent, etc. | Ketone |

| Etherification | NaH, RX (Williamson) | Ether |

| Esterification | RCOOH, H⁺ or Acyl Chloride, Pyridine | Ester |

Nucleophilic Substitutions and Rearrangements at the Alcohol-Bearing Carbon

The hydroxyl group at the C-3 position, being adjacent to an alkyne, classifies this compound as a propargylic alcohol. This structural feature is a key determinant of its reactivity, particularly in nucleophilic substitution reactions. The hydroxyl group can be protonated or activated by a Lewis acid, transforming it into a good leaving group. sci-hub.se The resulting carbocation is stabilized by resonance with the adjacent alkyne, forming an allenic carbocation intermediate. sci-hub.se This intermediate can then be attacked by a nucleophile at either the propargylic (C-3) or the allenic (C-1) position, leading to a mixture of products. This process is often referred to as an S_N1' or S_N2' reaction. organic-chemistry.orgnih.gov

Organocatalytic methods have been developed for the highly enantioselective synthesis of tetrasubstituted allenes from racemic propargylic alcohols, proceeding through a propargylic cation intermediate. nih.gov

Table 1: Representative Nucleophilic Substitution Reactions of Propargylic Alcohols

| Nucleophile | Catalyst/Conditions | Product Type(s) | Reference |

| Carbon Nucleophiles (e.g., Grignard reagents, organoaluminum) | Ni(acac)₂/Ph₃P or Pd(PPh₃)₂Cl₂/Ph₃P | Substituted allenes | organic-chemistry.org |

| Hydride | --- | Allenes | organic-chemistry.org |

| Halides (e.g., from Appel-type reaction) | Ph₃P, CBr₄ | Allenic bromides, propargylic bromides | organic-chemistry.org |

| Boronates | Copper or Palladium/Copper catalysis | Allenyl boronates | organic-chemistry.org |

| Sulfonyl Hydrazides | TBHP/TBAI, HOAc | Allenyl sulfones | organic-chemistry.org |

Reactivity of the 4-Ethenylidene (Allene) System

The 4-ethenylidene group, an allene moiety, is a region of high electron density and strain, making it susceptible to a variety of chemical transformations. researchgate.net Its reactivity is distinct from that of simple alkenes.

Electrophilic and Nucleophilic Additions to the Allene Moiety

The allene system in 1-Octyn-3-ol, 4-ethenylidene- can undergo both electrophilic and nucleophilic additions. Electrophilic attack can occur at the central sp-hybridized carbon or one of the terminal sp²-hybridized carbons. For instance, the acetoxymercuration of vinylallenes leads to cyclopentenones. researchgate.net

Nucleophilic additions to allenes are often facilitated by transition metal catalysts. researchgate.net For example, copper-catalyzed 1,6-conjugate additions to vinylallenes have been used to generate complex molecules with high stereoselectivity. nih.gov

Cycloaddition Reactions (e.g., [2+2] and [2+3] Cycloadditions)

Allenes are versatile partners in cycloaddition reactions. magtech.com.cnopenstax.org The vinylallene substructure within 1-Octyn-3-ol, 4-ethenylidene- can participate as a 4π component in Diels-Alder [4+2] cycloadditions. thieme-connect.com The regioselectivity of such reactions is a key consideration, with the formation of the major product often being consistent with advanced transition state bond formation between the β-carbon of the dienophile and the sp-hybridized carbon of the vinylallene. thieme-connect.com

Furthermore, allenes can undergo [2+2] cycloadditions with themselves or with alkenes, and [3+2] cycloadditions with various partners like imines and ketones. magtech.com.cn Photoinduced formal [4+2]-cycloaddition reactions of vinyldiazoacetates with various partners have also been reported to produce highly functionalized heterocyclic and bicyclic compounds. rsc.org

Metal-Catalyzed Transformations of Allenes (e.g., Hydrofunctionalizations, Cyclizations)

Transition metals play a crucial role in activating allenes towards a wide range of transformations. thieme-connect.de Gold and silver catalysts are particularly effective at activating allenes for nucleophilic attack. thieme-connect.demdpi.com For example, gold-catalyzed intramolecular hydroalkoxylation of allenyl alcohols can lead to the formation of oxygen heterocycles. researchgate.net

Rhodium-catalyzed reactions can couple the C-H functionalization of an arene with the diastereoselective cyclization of an allene to produce highly functionalized 2,5-dihydrofurans. thieme-connect.com Cobalt(III)-catalyzed sequential C-H bond addition to 1,3-enynes and aldehydes represents another pathway to synthesize allenyl alcohols, which can then be cyclized to dihydrofurans. nih.gov

Rearrangement Pathways Involving Multiple Unsaturated Centers (e.g., Propargyl-Allene Rearrangements, Claisen-type)

The conjugated system of an alkyne and an allene in 1-Octyn-3-ol, 4-ethenylidene- allows for complex rearrangement reactions. One of the most significant is the propargyl-allene rearrangement. For instance, propargyl vinyl ethers can undergo a researchgate.netresearchgate.net-sigmatropic rearrangement, known as the propargyl Claisen rearrangement, to yield functionalized allenes. organic-chemistry.orgcsic.esrsc.org This reaction can be catalyzed by gold complexes. organic-chemistry.org

nih.govresearchgate.net-Sigmatropic rearrangements are also prominent in propargylic and allenic systems, particularly those involving sulfur-containing functional groups. researchgate.net The proximity of the allenyl and alkynyl moieties in propargylallenes facilitates metal-mediated interactions that can lead to various cyclization and rearrangement products. nih.gov

Computational and Theoretical Studies of 1 Octyn 3 Ol, 4 Ethenylidene

Investigation of Non-Covalent Interactions and Intermolecular Forces

Chemical and computational databases predominantly feature information on a structurally related but distinct compound, "1-Octyn-3-ol, 4-ethyl-". This suggests that "1-Octyn-3-ol, 4-ethenylidene-" may be a non-standard or incorrectly named chemical entity, as no peer-reviewed studies or computational datasets appear to be associated with it.

Therefore, a detailed analysis, including data tables on interaction energies, bond analyses, or electrostatic potential surfaces for "1-Octyn-3-ol, 4-ethenylidene-," cannot be provided at this time due to the absence of available research. Further investigation into the correct nomenclature or the existence of this specific compound in the chemical literature would be necessary before any computational and theoretical studies of its non-covalent interactions could be meaningfully discussed.

Applications of 1 Octyn 3 Ol, 4 Ethenylidene As a Versatile Synthetic Building Block

As a Chiral Precursor in Asymmetric Synthesis of Complex Molecules

The axial chirality of allenes, combined with the potential for a stereogenic center at the alcohol-bearing carbon, makes allenic alcohols powerful precursors in asymmetric synthesis. csic.es The synthesis of enantioenriched allenic alcohols is a critical first step, and several methods have been developed to achieve this.

One common approach is the chirality transfer from enantioenriched propargylic alcohols. csic.es Propargylic alcohols, which are readily available in high enantiopurity, can be converted to chiral allenes through various synthetic methods, including the Myers allene (B1206475) synthesis. wikipedia.org This reaction proceeds through a stereospecific uea.ac.ukuea.ac.uk-sigmatropic rearrangement, ensuring that the chirality of the starting propargylic alcohol dictates the axial chirality of the resulting allene. wikipedia.org

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of tetrasubstituted allenes from racemic propargylic alcohols, achieving high yields and enantiomeric excesses. nih.govnih.gov These methods often involve the in-situ formation of a chiral intermediate that directs the stereochemical outcome of the reaction. nih.govresearchgate.net

The resulting chiral allenic alcohols are then used in a variety of transformations where the axial chirality is transferred to a new stereocenter. csic.es This axis-to-center chirality transfer is a key strategy in the synthesis of complex, stereochemically defined molecules. rsc.org For example, the enzymatic halocyclization of enantioenriched allenes can produce chiral dihydrofurans with perfect transfer of chirality. rsc.org

Role in the Synthesis of Natural Products and Bioactive Compound Scaffolds

Allenic alcohols are key intermediates in the total synthesis of numerous natural products and bioactive compounds. researchgate.net Their unique reactivity allows for the construction of complex molecular skeletons that would be challenging to access through other means. The allene moiety is found in approximately 150 known natural products, many of which exhibit interesting biological activities. researchgate.net

Enantioenriched α-allenic alcohols are particularly important chiral building blocks for the synthesis of biologically relevant molecules. researchgate.net For instance, the synthesis of piperidine (B6355638) natural products, such as Nuphar alkaloids, has been achieved using the silver-catalyzed cyclization of allenic hydroxylamines. ntu.edu.sg The required optically active allenic alcohol precursor can be obtained through enzymatic resolution. ntu.edu.sg

Furthermore, allenic alcohols are precursors to functionalized heterocycles like 2,5-dihydrofurans, which are present in various natural products. google.com The synthesis of the cytotoxic natural product Jaspine B and its stereoisomers has been accomplished via the gold-catalyzed cyclization of a protected allenyl alcohol. rsc.org

The Barbier reaction, a nucleophilic addition reaction, can be employed to synthesize higher-order alcohols, including those that serve as precursors in the synthesis of natural products like arborisidine. rsc.org

Precursor for the Construction of Diverse Heterocyclic and Carbocyclic Systems

The rich chemistry of allenic alcohols allows for their transformation into a wide variety of heterocyclic and carbocyclic systems through cyclization reactions. csic.es These reactions can be promoted by various catalysts, including metals and enzymes.

Heterocyclic Systems: Palladium-catalyzed cyclization of allenes is a versatile method for constructing heterocycles. chim.it For example, the reaction of monoesters of 1,2-allenyl phosphonic acids with alkenes in the presence of an oxidant can yield heterocyclic products. chim.it Gold catalysis has also been employed for the synthesis of N-protected pyrroles and other heterocycles from propargylic alcohols via an allene oxide intermediate. acs.org

Enzymatic catalysis offers a green chemistry approach to heterocycle synthesis. Chloroperoxidase can catalyze the aerobic oxidative halocyclization of allenic alcohols to produce functionalized furan (B31954) and pyran heterocycles. rsc.org

Carbocyclic Systems: Allenic aldehydes, which can be derived from allenic alcohols, undergo cyclizations to form cyclopentanols. organic-chemistry.org Furthermore, allenylsilanes can participate in Prins cyclizations to form substituted tetrahydrofurans, tetrahydropyrans, and pyrrolidines with high regio- and stereoselectivity. researchgate.net Acid-promoted cascade intramolecular cyclization of allenylsilane-tethered cyclohexadienones can lead to the formation of tricyclic fused carbocycles. researchgate.net

Utility in Polymer Science for the Design of Novel Monomers and Materials

Allenes are attractive building blocks for polymer chemistry due to their potential for post-synthetic modifications. researchgate.net The synthesis of polymers containing allene functionalities in their backbone, known as poly(allenamer)s, has been a significant challenge but has seen recent advancements. researchgate.netdigitellinc.com

One successful approach involves the ring-opening metathesis polymerization (ROMP) of cyclic allenes. researchgate.net Another method utilizes the Skattebøl rearrangement on a pre-existing polymer, such as the metathesis polymer of norbornene, to introduce allene groups. researchgate.netnih.govacs.org This method allows for the preparation of polymers with varying allene content. researchgate.netnih.gov

Allene-containing monomers can also be polymerized through radical, cationic, and zwitterionic polymerization methods. jst.go.jp The resulting allene-containing polymers possess unique optical properties and can be further functionalized, making them valuable platforms for the development of novel soft materials. researchgate.netnih.gov The synthesis of novel furan-based α,ω-diene monomers and their subsequent acyclic diene metathesis (ADMET) polymerization represents another avenue for creating fully renewable functional polymers. nih.gov

Development of Advanced Reagents and Ligands Derived from 1-Octyn-3-ol (B1346985), 4-ethenylidene-

The unique structure of allenic alcohols makes them valuable starting materials for the development of advanced reagents and ligands for catalysis. The axial chirality of allenes is particularly attractive for creating new asymmetric catalysts. uea.ac.ukuea.ac.uk

Allene-containing phosphines have been successfully used as ligands in transition metal catalysis. acs.orgresearchgate.net For example, an allene-containing bisphosphine ligand coordinated to rhodium(I) has been shown to promote the asymmetric addition of arylboronic acids to α-keto esters with high enantioselectivity. acs.org The allene moiety can coordinate to the transition metal, creating bidentate or tridentate ligands. acs.org

Allene-based ligands have been used to prepare a range of novel transition metal complexes with palladium, platinum, and gold. uea.ac.ukuea.ac.ukrsc.org These complexes have shown catalytic activity in reactions such as the Heck reaction and the cyclization of 1,6-enynes. uea.ac.ukuea.ac.uk

Furthermore, organometallic reagents derived from allenic precursors are useful in synthesis. For example, organoaluminum reagents can react with carbonyl compounds to produce allenic alcohols. sigmaaldrich.comsigmaaldrich.com These reagents are also used in asymmetric conjugate addition reactions. sigmaaldrich.comsigmaaldrich.com

Synthesis and Reactivity of Advanced Derivatives and Analogues of 1 Octyn 3 Ol, 4 Ethenylidene

Functionalization of the Hydroxyl Group (e.g., Ethers, Esters, Carbamates)

The secondary hydroxyl group at the C-3 position is a key site for introducing molecular diversity through various functionalization reactions.

Ethers: Etherification of the propargylic alcohol can be achieved through several methods. A common approach involves the deprotonation of the alcohol with a base followed by reaction with an alkyl halide (Williamson ether synthesis). Alternatively, Lewis acid-catalyzed reactions provide a direct route to propargylic ethers. For instance, scandium and lanthanum catalysts have been shown to facilitate the etherification of propargyyl alcohols in a mixed solvent system of nitromethane (B149229) and water, yielding the corresponding ethers in high yields. nih.gov Another method involves a phosphine-induced dimerization of propargyl alcohols, which can lead to the formation of allyl propargyl ethers under mild conditions. nih.gov Gold-catalyzed reactions of terminal alkynes with acetals also provide an efficient route to propargylic ethers. jst.go.jp

Esters: The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides. This reaction is often catalyzed by acids or bases. For example, the formation of a phthalate (B1215562) half-ester from 1-octyn-3-ol (B1346985) by heating with phthalic anhydride (B1165640) is a well-established procedure. This derivatization is often used for the resolution of racemic alcohols.

Carbamates: Carbamates can be synthesized from the alcohol by reaction with isocyanates. wikipedia.orgconicet.gov.ar A particularly effective method for secondary alcohols involves a tin-catalyzed transcarbamoylation using phenyl carbamate (B1207046), which proceeds under mild conditions and tolerates a wide range of functional groups. thieme-connect.com Another approach is a three-step method involving the reaction of the alcohol with carbonyldiimidazole (CDI) to form a carbamoyl-imidazole, which is then activated and reacted with an amine to yield the desired carbamate. rsc.org More recent methods describe the direct synthesis of carbamates from Boc-protected amines and alcohols. rsc.org

Table 1: Selected Methods for Hydroxyl Group Functionalization

| Derivative | Reagents | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Ethers | Alkyl Halide | Base (e.g., NaH) | Classic Williamson synthesis. |

| Ethers | Alcohols | Sc(OTf)₃ or La(OTf)₃ in MeNO₂-H₂O | Direct, high-yield etherification. nih.gov |

| Esters | Acid Anhydride (e.g., Phthalic Anhydride) | Heat | Common for derivatization and resolution. |

| Carbamates | Phenyl Carbamate | Tin Catalyst, Toluene, 90 °C | Mild, broad functional-group tolerance. thieme-connect.com |

| Carbamates | Isocyanate (R-NCO) | Anhydrous conditions | Direct addition to form carbamate esters. wikipedia.orgconicet.gov.ar |

Modifications of the Alkyl Chain and Unsaturated Moieties

The reactivity of the terminal alkyne and the allene (B1206475) system allows for significant structural modifications, while the saturated alkyl chain is generally less reactive.

Modification of Unsaturated Moieties: The terminal alkyne is a versatile handle for carbon-carbon bond formation. The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a powerful tool to introduce aromatic or vinylic substituents at the C-1 position. organic-chemistry.orglibretexts.orgwikipedia.orgnih.gov This reaction can be performed under mild conditions and is compatible with many functional groups. wikipedia.org Carbonylative versions of the Sonogashira coupling can also be employed to synthesize aryl α,β-alkynyl ketones. rsc.org

The allene moiety is highly reactive and participates in various cycloaddition reactions. magtech.com.cnnih.gov Depending on the reaction partner, [4+2], [3+2], and [2+2] cycloadditions can be achieved, often with high regio- and stereoselectivity. magtech.com.cn For instance, 1,3-dipolar cycloadditions of allenes with azides can produce substituted triazoles. nih.gov Transition metal catalysis, particularly with rhodium, can facilitate [2+2+2] cycloadditions, combining the allene with other unsaturated partners to form complex six-membered rings. tesisenred.net

Modification of the Alkyl Chain: The saturated n-butyl group (C5-C8) is relatively inert to many chemical transformations. However, it can be functionalized through radical reactions, such as free-radical halogenation, although this often leads to mixtures of products due to the similar reactivity of the methylene (B1212753) hydrogens. Site-selective C-H activation methods could potentially offer a more controlled approach to functionalizing this part of the molecule.

Halogenated and Substituted Analogues with Tuned Reactivity

The introduction of halogens or other substituents can significantly alter the electronic properties and reactivity of the molecule.

The synthesis of halogen-substituted analogues can be achieved through various methods. For example, halogenated allenes can be prepared via the ring-opening of allenyl cyclic alcohols acs.org or from 1,1-dihalocyclopropane derivatives. scispace.com The addition of halogen azides to allenes also provides a route to functionalized products. acs.org Furthermore, vinyl halides can be synthesized through olefination reactions. organic-chemistry.org

Aryl-substituted analogues can be synthesized using the Sonogashira coupling, starting with a halogenated aryl partner. organic-chemistry.orglibretexts.orgwikipedia.org The electronic nature of the substituent on the aryl ring (electron-donating or electron-withdrawing) can "tune" the reactivity of the conjugated enyne-allene system. For example, an electron-withdrawing group on an attached aryl ring would make the alkyne more electrophilic and could influence the regioselectivity of addition reactions across the π-system.

Synthesis of Spirocyclic and Fused-Ring Systems Derived from 1-Octyn-3-ol, 4-ethenylidene-

The enyne-allene scaffold is an excellent precursor for the synthesis of complex cyclic systems through intramolecular cyclization reactions.

Spirocyclic Systems: Ring-closing enyne metathesis (RCEYM) is a powerful strategy for constructing cyclic compounds. organic-chemistry.orgchim.ituwindsor.ca In the context of 1-Octyn-3-ol, 4-ethenylidene-, if tethered to another unsaturated group, it could undergo RCEYM. Specifically, the metathesis of an allene-yne can lead to cyclic compounds containing an allene moiety. nih.govresearchgate.net Rhodium-catalyzed intramolecular [5+2] cycloadditions of 1,4-enynes with tethered allenes have been developed to produce cis-fused bicyclo[5.3.0]decadiene systems. nih.gov

Fused-Ring Systems: Rhodium-catalyzed intramolecular [2+2+2] cycloadditions involving allenes are effective for creating fused polycyclic systems. tesisenred.net Similarly, rhodium-catalyzed [3+2] cycloadditions of 1-allene-vinylcyclopropanes can construct fused bicyclic 5/5 and 6/5 products. pku.edu.cn Furthermore, rhodium catalysis can induce arylative and alkenylative cyclizations of 1,5-enynes to form substituted cyclopentenes. sioc.ac.cn A rhodium-catalyzed [4+2+1] cycloaddition of in situ generated ene-ene-allenes with carbon monoxide has also been shown to produce 5/7 fused ring systems. pku.edu.cn The reactivity of enyne-allenes generated from Alder-ene reactions can also lead to highly functionalized benzo-fused cycles. nih.govresearchgate.net

Table 2: Cyclization Strategies for Spirocyclic and Fused-Ring Synthesis

| Cyclization Type | Catalyst/Method | Resulting Structure | Key Feature |

|---|---|---|---|

| Ring-Closing Enyne Metathesis (RCEYM) | Ruthenium Carbene (e.g., Grubbs' catalyst) | Cyclic dienes | Atom-economical formation of rings with conjugated dienes. organic-chemistry.orgchim.it |

| [5+2] Cycloaddition | Rhodium(I) complexes | Bicyclo[5.3.0]decadienes | Forms seven-membered rings from enynes and allenes. nih.gov |

| [2+2+2] Cycloaddition | Rhodium(I) complexes | Fused polycyclic systems | Efficiently builds six-membered rings. tesisenred.netnih.gov |

| [4+2+1] Cycloaddition | Rhodium(I) complexes with CO | 5/7 Fused rings | Incorporates a carbonyl group into the fused system. pku.edu.cn |

Stereoisomeric and Enantiomeric Analogues and their Distinct Reactivities

1-Octyn-3-ol, 4-ethenylidene- possesses two elements of stereoisomerism: a point of chirality at the C-3 alcohol and axial chirality arising from the disubstituted allene. This allows for the existence of multiple stereoisomers, each with potentially unique reactivity.

Synthesis of Stereoisomers: Enantiomerically enriched propargylic alcohols can be synthesized through the asymmetric reduction of the corresponding ketone or by the direct asymmetric addition of terminal alkynes to aldehydes. researchgate.net The synthesis of chiral allenes is a well-developed field, with methods including the stereospecific reduction of chiral propargylic alcohols researchgate.net or the copper-catalyzed alkylation and arylation of chiral propargylic phosphates. bohrium.com Palladium-catalyzed hydroamination of conjugated enynes has also been shown to produce chiral allenes. nih.gov The combination of these methods allows for the targeted synthesis of specific stereoisomers of 1-Octyn-3-ol, 4-ethenylidene-.

Distinct Reactivities: The defined stereochemistry of these analogues is expected to have a profound impact on their reactivity, particularly in intramolecular cyclization reactions. The stereochemistry at C-3 and along the allene axis can direct the facial selectivity of subsequent transformations, leading to specific diastereomers of the resulting polycyclic products. In rhodium-catalyzed [5+2] cycloadditions, for example, the chirality in propargylic ester starting materials can be transferred to the bicyclic products with high efficiency. nih.govresearchgate.net DFT studies have shown that the facial selectivity in reactions of ruthenium-allenylidene complexes is influenced by the substituents on the propargylic alcohol. acs.org Therefore, the synthesis and reaction of enantiopure analogues of 1-Octyn-3-ol, 4-ethenylidene- represents a powerful strategy for asymmetric synthesis, enabling the construction of complex, stereochemically defined molecules.

Emerging Research Directions and Future Prospects for 1 Octyn 3 Ol, 4 Ethenylidene Research

Integration with Flow Chemistry and Automated Synthesis Platforms

There is currently no available research detailing the integration of the synthesis of 1-Octyn-3-ol (B1346985), 4-ethenylidene- with flow chemistry or automated synthesis platforms. Such research would typically involve the development of continuous-flow reactor setups to improve reaction efficiency, safety, and scalability. Data tables comparing reaction yields, purity, and production rates between batch and flow synthesis would be central to such a study, but this information does not exist in the public domain for this specific compound.

Potential for Light-Mediated and Electrochemical Transformations

Exploration of the photochemical and electrochemical behavior of 1-Octyn-3-ol, 4-ethenylidene- has not been documented in available scientific literature. Research in this area would investigate how the compound responds to different wavelengths of light or electrical potentials, potentially leading to novel transformations and the synthesis of new derivatives. Detailed findings on reaction mechanisms, product selectivity, and quantum yields are necessary for a comprehensive discussion, but are not available.

Applications in Supramolecular Chemistry and Host-Guest Interactions

There is no published research on the use of 1-Octyn-3-ol, 4-ethenylidene- in the field of supramolecular chemistry. Such studies would explore the non-covalent interactions of this molecule with other molecules (hosts or guests), potentially for applications in sensing, molecular recognition, or the development of new materials. Data on binding constants, association/dissociation kinetics, and structural analysis of the resulting supramolecular assemblies would be required, but this information is absent from the current body of scientific literature.

Development of Sustainable and Biocatalytic Synthetic Routes

The development of sustainable and biocatalytic methods for the synthesis of 1-Octyn-3-ol, 4-ethenylidene- is not described in the available research. This area of study would focus on the use of enzymes or whole-cell systems to produce the compound, aiming for milder reaction conditions, higher selectivity, and a reduced environmental footprint compared to traditional chemical synthesis. Comparative data on catalyst efficiency, substrate scope, and environmental impact are not available.

Interdisciplinary Research with Materials Science and Nanotechnology

Interdisciplinary research connecting 1-Octyn-3-ol, 4-ethenylidene- with materials science and nanotechnology is not documented. Such research might involve incorporating this molecule into polymers, nanoparticles, or other materials to impart specific functionalities. Characterization data of these new materials and their performance in various applications would be essential for a meaningful discussion, but this research has not been published.

Q & A

Q. What are the recommended methodologies for synthesizing 4-ethenylidene derivatives of 1-Octyn-3-ol?

A robust synthesis route involves TBS (tert-butyldimethylsilyl) protection of the hydroxyl group in 1-Octyn-3-ol, followed by hydroboration to introduce the ethenylidene moiety. Palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) can further functionalize the scaffold. For example, (E)-phenylocten-3-ol was synthesized using this approach, enabling stereochemical control and modular derivatization .

Q. How can the structural identity of 1-Octyn-3-ol, 4-ethenylidene- be confirmed experimentally?

Use GC-MS (Gas Chromatography-Mass Spectrometry) to compare retention times and fragmentation patterns with reference standards. The molecular ion peak (C10H14O, MW 154.22) and diagnostic fragments (e.g., m/z 126 for dehydration) should align with NIST spectral data . Complementary techniques like <sup>1</sup>H/<sup>13</sup>C NMR can resolve stereochemistry and substituent positions.

Q. What safety protocols are critical during handling and storage?

- Storage : Use sealed, non-reactive containers in well-ventilated areas away from ignition sources.

- Handling : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact and inhalation of vapors.

- Spill Management : Absorb with inert materials (e.g., sand) and dispose of as hazardous waste .

Advanced Research Questions

Q. How do enantiomers of 1-Octyn-3-ol, 4-ethenylidene- influence its bioactivity in arthropod attractancy studies?

Enantiomeric separation via chiral GC columns is essential to isolate (R)- and (S)-forms. Bioassays in controlled field settings (e.g., freshwater swamps) revealed that the (R)-enantiomer exhibits higher efficacy as a mosquito attractant. Experimental design must standardize variables like release rate (e.g., 0.5–2.0 µg/hr) and trap placement to minimize ecological variability .

Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved?

Discrepancies in mosquito attractancy studies (e.g., Kline et al. vs. Larroudé et al.) may arise from differences in enantiomeric purity, solvent carriers, or field conditions. To resolve these:

Q. What advanced analytical strategies optimize detection limits in trace-level quantification?

Combine SPME (Solid-Phase Microextraction) with GC-MS to enhance sensitivity for vapor-phase analysis. For liquid matrices, derivatization (e.g., silylation of the hydroxyl group) improves volatility and ionization efficiency. Method validation should include spike-recovery tests (85–115% acceptable range) and calibration against certified reference materials .

Q. How does the compound’s reactivity profile inform its use in organometallic catalysis?

The terminal alkyne in 1-Octyn-3-ol, 4-ethenylidene- participates in Sonogashira coupling with aryl halides, facilitated by Pd(0)/Cu(I) catalysts. Experimental optimization requires inert atmospheres (N2/Ar), anhydrous solvents (e.g., THF), and monitoring via TLC for reaction completion. Side reactions (e.g., Glaser coupling) can be suppressed using trimethylamine .

Methodological Notes

- Data Validation : Cross-reference spectral data with NIST and EPA DSSTox databases to ensure accuracy .

- Contradiction Analysis : Apply triangulation by integrating GC-MS, NMR, and bioassay data to resolve conflicting results .

- Stereochemical Controls : Use chiral auxiliaries or asymmetric catalysis to isolate enantiomers for bioactivity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.